2-Amino-5-methyl-4,5,6-trihydrobenzothiazol-7-one
Overview
Description
Scientific Research Applications
2-Amino-5-methyl-4,5,6-trihydrobenzothiazol-7-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
Target of Action
The primary targets of the compound “2-Amino-5-methyl-4,5,6-trihydrobenzothiazol-7-one” are currently unknown. This compound is used in proteomics research , which suggests that it may interact with proteins or enzymes in the body.
Mode of Action
Given its use in proteomics research , it may interact with proteins or enzymes, altering their function or activity
Biochemical Pathways
The biochemical pathways affected by “this compound” are currently unknown. As a compound used in proteomics research , it could potentially affect a wide range of pathways depending on the proteins or enzymes it interacts with. More research is needed to identify these pathways and their downstream effects.
Result of Action
As a compound used in proteomics research , it may have diverse effects depending on the proteins or enzymes it interacts with
Biochemical Analysis
Biochemical Properties
2-Amino-5-methyl-4,5,6-trihydrobenzothiazol-7-one plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions can include binding to active sites of enzymes, altering protein conformation, or participating in redox reactions. For instance, it may interact with enzymes involved in sulfur metabolism due to its thiazole ring structure .
Cellular Effects
This compound affects various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, altering gene expression, and impacting cellular metabolism. For example, it may affect the expression of genes involved in oxidative stress response or apoptosis .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites. Additionally, it may cause changes in gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but may degrade under others, leading to changes in its biochemical activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as enhancing cellular function or protecting against oxidative stress. At higher doses, it may cause toxic or adverse effects, including cellular damage or apoptosis .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. These interactions can affect metabolic flux and alter metabolite levels within cells. For example, it may be metabolized by enzymes involved in sulfur metabolism, leading to the production of reactive sulfur species .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters or binding proteins. These interactions influence its localization and accumulation in different cellular compartments. For instance, it may be transported into mitochondria or other organelles where it exerts its biochemical effects .
Subcellular Localization
The subcellular localization of this compound affects its activity and function. Targeting signals or post-translational modifications may direct it to specific compartments or organelles, such as the nucleus, mitochondria, or endoplasmic reticulum. These localizations can influence its interactions with other biomolecules and its overall biochemical activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-5-methyl-4,5,6-trihydrobenzothiazol-7-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of 2-amino-5-methylthiobenzamide with a suitable reagent to form the desired benzothiazolone ring .
Chemical Reactions Analysis
Types of Reactions: 2-Amino-5-methyl-4,5,6-trihydrobenzothiazol-7-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various substituted benzothiazolones .
Comparison with Similar Compounds
- 2-Amino-5-methylbenzothiazole
- 2-Amino-4,5,6,7-tetrahydrobenzothiazole
- 2-Amino-5-methylthiazole
Comparison: 2-Amino-5-methyl-4,5,6-trihydrobenzothiazol-7-one is unique due to its specific structure, which includes a trihydrobenzothiazolone ring. This structure imparts distinct chemical and biological properties compared to similar compounds. For example, the presence of the trihydrobenzothiazolone ring may enhance its stability and reactivity in certain chemical reactions .
Properties
IUPAC Name |
2-amino-5-methyl-5,6-dihydro-4H-1,3-benzothiazol-7-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2OS/c1-4-2-5-7(6(11)3-4)12-8(9)10-5/h4H,2-3H2,1H3,(H2,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEDDTBSIZZDZOO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(C(=O)C1)SC(=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00373403 | |
Record name | 2-amino-5-methyl-5,6-dihydro-1,3-benzothiazol-7(4h)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00373403 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
375825-03-9 | |
Record name | 2-amino-5-methyl-5,6-dihydro-1,3-benzothiazol-7(4h)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00373403 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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